5-Methoxyisoindoline

Übersicht

Beschreibung

Determination of 5-Methoxyindoles in Biological Samples

The analysis of 5-methoxyindoles in biological samples such as the pineal gland and plasma is crucial for understanding their role in physiological processes. A study has developed a liquid chromatographic method with electrochemical detection to measure 5-methoxytryptamine, 5-methoxytryptophol, 5-methoxyindoleacetic acid, and melatonin. This method is sensitive and specific, allowing for the detection of these compounds in small biological samples .

Synthesis and Antitumor Activity of Methoxy-Indoloisoquinolines

Methoxy-indolo[2,1-a]isoquinolines and their derivatives have been synthesized through a Bischler-Napieralski reaction, followed by reduction, cyclization, and dehydrogenation. These compounds have demonstrated cytostatic activity in vitro against leukemia and mammary tumor cells. Notably, certain derivatives exhibited significant inhibition of cell proliferation, highlighting their potential as antitumor agents .

Molecular Structure Analysis by DFT Studies

Density Functional Theory (DFT) studies have been conducted to analyze the molecular structure and spectroscopic characteristics of 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione. Theoretical parameters were compared with experimental data, and the molecule's dipole moment, polarizability, and hyperpolarizability were calculated. Additionally, thermodynamic properties, HOMO and LUMO energies, and Fukui function were determined to predict the molecule's reactivity .

Spectroscopic Characterization and X-Ray Analysis

5-Ethoxymethyl-8-hydroxyquinoline was synthesized and characterized using spectroscopic methods and X-ray powder diffraction. The molecule adopts a non-planar structure in the solid state and is stabilized by π–π stacking interactions and weak intra and intermolecular hydrogen bonding. DFT and Hartree–Fock methods were used to calculate geometric parameters and properties related to charge distribution, indicating high reactivity .

Electronic Spectroscopy of 5-Methoxyindole

Rotationally resolved electronic spectra of 5-methoxyindole have been measured and analyzed, revealing that the spectrum can be explained by the absorption of a single conformer, specifically the anti-conformer. Ab initio calculations supported these findings and provided insights into the vibronic coupling between states, which is minimal due to a significant energy gap .

Inhibition of Tubulin Polymerization by Methoxy-Substituted Indoles

A study focused on identifying structural elements essential for the inhibition of tubulin polymerization by methoxy-substituted 3-formyl-2-phenylindoles. These compounds were tested for cytostatic activity and their ability to disrupt microtubule assembly. The most active derivatives significantly inhibited cell growth and tubulin polymerization, with some binding to the colchicine site on tubulin .

Conformational and Spectroscopic Analysis of 5-Methoxyindole-2-Carboxylic Acid

5-Methoxyindole-2-carboxylic acid was characterized through conformational and spectroscopic analysis using experimental techniques and quantum chemical methods. Theoretical computations were compared with experimental data, and vibrational transitions were examined. NMR calculations for the dimeric form of the compound allowed for more accurate predictions of chemical shifts due to intermolecular hydrogen bonding .

Base-Free Aza-Cyclization in Water

A base-free aza-cyclization of N-methoxyl-2-alkynylbenzamides in water has been reported for the synthesis of various N-methoxylisoindolin-1-ones. This transformation is efficient and exhibits good functional group tolerance. The N-methoxyl protecting group acts as a "molecular base" to facilitate the formation of the amide nitrogen anion. By increasing the reaction temperature, N-free-isoindolin-1-ones were also obtained .

Wissenschaftliche Forschungsanwendungen

1. Use in Controlled Drug Delivery Systems

5-Methoxyisoindoline derivatives have been explored in the context of controlled drug delivery systems. For instance, methoxy-modified kaolinite, a compound related to 5-Methoxyisoindoline, was used as a carrier for the anticancer drug 5-fluorouracil. This approach allowed for the selective loading of the drug into the interlayer space of kaolinite, offering controlled release and potential use in oral formulations for colon-specific delivery (Tan et al., 2017).

2. Inhibition of Tubulin Polymerization

Methoxy-substituted 3-formyl-2-phenylindoles, closely related to 5-Methoxyisoindoline, have been studied for their ability to inhibit tubulin polymerization. This property is significant in the development of cytostatic agents, as it disrupts microtubule assembly, a crucial process in cell division. These compounds have shown potential as cytostatics in treating cancer (Gastpar et al., 1998).

3. Mapping the Melatonin Receptor

Research involving 5-Methoxyisoindoline analogs has been pivotal in understanding the melatonin receptor's binding site. This includes the study of melatonin agonists and antagonists derived from 6H-isoindolo[2,1-a]indoles and related structures. These studies aid in deciphering the mechanisms of action for compounds interacting with melatonin receptors, important for sleep regulation and potential treatments for sleep disorders (Faust et al., 2000).

4. Chemical Synthesis and Reaction Study

In chemical synthesis, 5-Methoxyisoindoline derivatives have been involved in studying ring-opening reactions of 5-substituted epoxyisoindolines. Understanding these reactions is crucial for developing new synthetic methods and potentially novel compounds with various applications, including medicinal chemistry (Mance et al., 2002).

5. Development of Antipsychotic Drugs

Compounds structurally related to 5-Methoxyisoindoline have been explored for their potential in developing antipsychotic drugs. These studies are crucial in understanding the neurobiological basis of hallucinations and identifying new therapeutic targets in antipsychotic drug development (Riga et al., 2014).

6. Potential in EPR Oximetry

Isoindoline nitroxides, including those related to 5-Methoxyisoindoline, have been evaluated as probes for Electron Paramagnetic Resonance (EPR) oximetry. These studies are essential for developing non-invasive techniques for measuring oxygen levels in biological systems, with applications in medical diagnostics and research (Khan et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

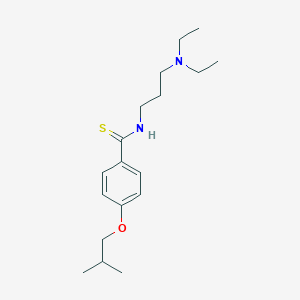

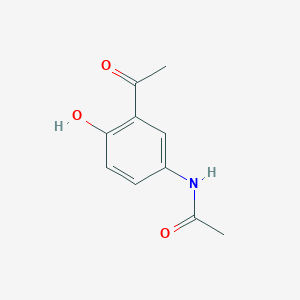

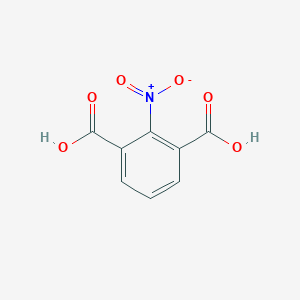

IUPAC Name |

5-methoxy-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-9-3-2-7-5-10-6-8(7)4-9/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBIUUBEQGUPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564163 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxyisoindoline | |

CAS RN |

127168-88-1 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2,3-dihydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)